cis-13-Eicosenoic acid methyl ester
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Overview
Description
cis-13-Eicosenoic acid methyl ester: is an organic compound with the molecular formula C21H40O2 and a molecular weight of 324.54 g/mol . It is a methyl ester derivative of cis-13-Eicosenoic acid, which is a monounsaturated fatty acid. This compound is characterized by the presence of a double bond at the 13th carbon position in the fatty acid chain, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-13-Eicosenoic acid methyl ester typically involves the esterification of cis-13-Eicosenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The reaction can be represented as follows:
cis-13-Eicosenoic acid+MethanolH2SO4cis-13-Eicosenoic acid methyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing cis-13-Eicosenoic acid. This process involves the reaction of triglycerides with methanol in the presence of a catalyst, such as sodium methoxide, to produce the methyl ester and glycerol .
Chemical Reactions Analysis
Types of Reactions: cis-13-Eicosenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted esters
Scientific Research Applications
cis-13-Eicosenoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-13-Eicosenoic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as lipases and esterases to release cis-13-Eicosenoic acid, which can then participate in various metabolic pathways . The compound’s double bond and ester group make it reactive towards oxidation and reduction reactions, influencing its biological activity .
Comparison with Similar Compounds
cis-13-Eicosenoic acid methyl ester can be compared with other similar compounds, such as:
cis-11-Eicosenoic acid methyl ester: Similar in structure but with the double bond at the 11th carbon position.
Erucic acid methyl ester: Contains a longer carbon chain with the double bond at the 13th position.
Oleic acid methyl ester: A common monounsaturated fatty acid methyl ester with the double bond at the 9th position.
Uniqueness: The unique position of the double bond in this compound gives it distinct chemical and biological properties compared to other fatty acid methyl esters .
Properties
Molecular Formula |
C21H40O2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl (Z)-icos-13-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3/b9-8- |
InChI Key |
XQXARCJTXXEQEX-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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